2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine
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Overview
Description
2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-methyl-5-nitro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The imidazole ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Oxidation: Potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines.
Reduction: Amino derivatives.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Materials Science: It can be used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
2-methyl-5-nitro-1H-imidazole: Another precursor used in the synthesis.
Uniqueness
2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine is unique due to the combination of the pyrimidine and imidazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C8H5ClFN5O2 |
---|---|
Molecular Weight |
257.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(2-methyl-5-nitroimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H5ClFN5O2/c1-4-11-3-6(15(16)17)14(4)7-5(10)2-12-8(9)13-7/h2-3H,1H3 |
InChI Key |
VFPXVMOBPVYVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2=NC(=NC=C2F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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